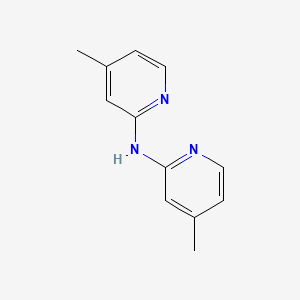

Bis(4-methylpyridin-2-yl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14-12/h3-8H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZBCAUUAFJNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bis(4-methylpyridin-2-yl)amine CAS number 26422-92-4

Topic: Bis(4-methylpyridin-2-yl)amine (CAS 26422-92-4): Synthetic Protocols, Coordination Chemistry, and Catalytic Utility Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Materials Scientists

Executive Summary

This compound (CAS 26422-92-4), often abbreviated as 4,4'-Me2-dpa or 4-Me-HDPA , is a symmetric, nitrogen-rich chelating ligand essential in organometallic chemistry. Structurally derived from dipyridylamine (dpa), the introduction of methyl groups at the 4-positions enhances the ligand's electron-donating capability and solubility in organic solvents without significantly altering the steric environment around the metal center.

This guide details the optimized synthesis of this compound via Palladium-catalyzed cross-coupling, analyzes its coordination modes with transition metals (Ir, Ru, Zn), and explores its critical role in catalytic olefin polymerization and luminescent materials.

Chemical Identity & Physical Properties

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 4,4'-Dimethyl-2,2'-dipyridylamine; 2,2'-Iminobis(4-methylpyridine) |

| CAS Number | 26422-92-4 |

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.25 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water |

| pKa | ~6.8 (calculated for conjugate acid) |

Synthetic Protocol: Palladium-Catalyzed Amination

While traditional Ullmann-type condensations (Cu-mediated) are possible, they often require harsh conditions (high heat, >150°C) and suffer from lower yields. The modern, authoritative standard for synthesizing CAS 26422-92-4 is the Buchwald-Hartwig Cross-Coupling , which operates under milder conditions with superior selectivity.

Mechanism of Action

The synthesis involves the coupling of 2-amino-4-methylpyridine (nucleophile) with 2-bromo-4-methylpyridine (electrophile). The reaction is catalyzed by a Palladium(0) species, facilitated by a phosphine ligand (e.g., BINAP or dppp) and a strong base (NaOtBu) to deprotonate the amine.

Step-by-Step Methodology

Reagents:

-

2-Amino-4-methylpyridine (1.0 equiv)[1]

-

2-Bromo-4-methylpyridine (1.0 equiv)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂{dba}₃] (2 mol%)

-

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Solvent: Anhydrous Toluene (degassed)

Protocol:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.

-

Catalyst Pre-activation: Charge the flask with Pd₂{dba}₃ and BINAP. Add anhydrous toluene and stir at room temperature for 10 minutes to generate the active catalytic species (Ligand exchange).

-

Substrate Addition: Add 2-amino-4-methylpyridine, 2-bromo-4-methylpyridine, and NaOtBu to the mixture.

-

Reaction: Heat the mixture to 100°C (oil bath) under an inert atmosphere. Monitor reaction progress via TLC (SiO₂; Ethyl Acetate/Hexane 1:1) or GC-MS. Typical reaction time is 12–18 hours.

-

Work-up: Cool the mixture to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂; Gradient Elution: 10% → 30% Ethyl Acetate in Hexanes).

-

Validation: Recrystallize from minimal hot ethanol or toluene/hexane to yield white needles.

Visualizing the Synthesis Workflow

Figure 1: Optimized Buchwald-Hartwig synthesis pathway for this compound.

Coordination Chemistry & Ligand Behavior

This compound acts primarily as a bidentate N,N'-chelating ligand . Upon deprotonation of the central amine, it becomes an anionic ligand ([4-Me-dpa]⁻), forming neutral complexes with mono-cationic metals.

-

Neutral Mode (L): Binds through the two pyridine nitrogens. The central amine hydrogen can participate in hydrogen bonding, stabilizing supramolecular structures.

-

Anionic Mode (L⁻): Deprotonation (using NaH or KOtBu) allows the central nitrogen to participate in binding or bridging, often resulting in shorter M–N bonds and stronger field strength.

Key Metal Interactions

-

Ruthenium (Ru): Forms complexes like [Ru(bpy)₂(4-Me-dpa)]²⁺. The methyl groups increase electron density on the metal, lowering the oxidation potential, which is critical for water oxidation catalysis .

-

Iridium (Ir): Used in [Ir(ppy)₂(4-Me-dpa)]⁺ complexes. The ligand rigidity reduces non-radiative decay, enhancing phosphorescence quantum yield for OLED applications.

-

Zinc (Zn): Forms luminescent complexes utilized in fluorescence sensing for biological imaging.

Applications in Catalysis & Materials

A. Olefin Polymerization

Transition metal complexes (specifically Nickel and Palladium) incorporating dipyridylamine ligands are potent catalysts for ethylene polymerization.

-

Mechanism: The steric bulk of the ligand (enhanced by the 4-methyl groups) protects the axial sites of the metal center, retarding chain transfer and favoring high molecular weight polymers.

-

Performance: 4-Me-HDPA complexes often show higher thermal stability compared to unsubstituted analogs, allowing polymerization at elevated temperatures (60–80°C).

B. Photophysics (OLEDs)

In Iridium(III) complexes, the 4-methyl substitution tunes the HOMO-LUMO gap.

-

Blue Shift: The electron-donating methyl groups destabilize the HOMO, often resulting in a slight red-shift compared to the unsubstituted ligand, but the high rigidity maintains high color purity.

-

Stability: These complexes exhibit high electrochemical stability, making them suitable dopants for organic light-emitting diodes (OLEDs).

Catalytic Cycle Visualization

Figure 2: General mechanism for Olefin Polymerization using Metal-Dipyridylamine catalysts.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). May be harmful if swallowed.

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep away from strong oxidizing agents.

-

PPE: Standard lab coat, nitrile gloves, and safety goggles are required during synthesis and handling.

References

-

Synthesis & Cross-Coupling: Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2000.

-

Iridium Luminescence: RSC Advances. "Iridium(III) dipyridylamine complexes: Synthesis, characterization and photophysical properties." Royal Society of Chemistry, 2015.

-

Polymerization Catalysis: Gibson, V. C., et al. "Bis(imino)pyridyliron and -cobalt Complexes: Highly Active Ethylene Polymerization Catalysts." Journal of the American Chemical Society, 1999.

-

Crystal Structure Data: Acta Crystallographica. "Crystal structure of ammonium bis[(pyridin-2-yl)methyl]ammonium dichloride" (Comparative structural data). NCBI, 2015.

-

Product Specifications: BLD Pharm. "this compound CAS 26422-92-4 Technical Data."[2][3][4][5]

Sources

4,4'-dimethyl-2,2'-dipyridylamine ligand coordination chemistry

An In-depth Technical Guide to the Coordination Chemistry of the 4,4'-dimethyl-2,2'-dipyridylamine Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,4'-dimethyl-2,2'-dipyridylamine ligand, a derivative of the extensively studied 2,2'-dipyridylamine (dpaH), presents a unique combination of electronic and steric properties that make it a compelling component in modern coordination chemistry. The introduction of methyl groups at the 4 and 4' positions of the pyridyl rings enhances the electron-donating ability of the ligand and introduces steric bulk, influencing the geometry, stability, and reactivity of its metal complexes. This guide provides a comprehensive overview of the synthesis, structural features, and coordination behavior of this versatile ligand. It delves into the various coordination modes observed in its metal complexes, details synthetic methodologies, and discusses characterization techniques. This document aims to serve as a valuable resource for researchers and professionals engaged in the design of novel metal-based catalysts, functional materials, and therapeutic agents.

Introduction: The 2,2'-Dipyridylamine Framework

The parent ligand, 2,2'-dipyridylamine (dpaH), has a rich history in coordination chemistry, first synthesized over a century ago.[1] Its versatility is remarkable, capable of existing in different protonation states and adopting at least nine distinct coordination modes.[1] This adaptability allows it to form stable mononuclear, dinuclear, and trinuclear metal complexes, including those with direct metal-metal bonds.[1] The continued discovery of new complexes and applications underscores the significance of the dpaH framework.[1][2]

The 4,4'-dimethyl-2,2'-dipyridylamine ligand builds upon this robust foundation. The methyl groups, being electron-donating, are expected to increase the basicity of the pyridyl nitrogen atoms, potentially leading to stronger metal-ligand bonds. Furthermore, their presence introduces steric hindrance that can influence the coordination geometry and the accessibility of the metal center.

Ligand Synthesis

The synthesis of 2,2'-dipyridylamine and its derivatives can be achieved through several established routes. A common method involves the palladium-catalyzed amination of 2-halopyridines with primary amines or other 2-aminopyridines. This approach offers a versatile pathway to a wide array of symmetrically and asymmetrically substituted dipyridylamines.

A generalized synthetic protocol for a substituted dipyridylamine is presented below.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Substituted 2,2'-Dipyridylamine

Materials:

-

2-chloropyridine derivative (e.g., 2-chloro-4-methylpyridine)

-

2-aminopyridine derivative (e.g., 2-amino-4-methylpyridine)

-

Palladium catalyst (e.g., [Pd(dppf)₂Cl₂])

-

Base (e.g., Cs₂CO₃)

-

Anhydrous toluene

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a nitrogen-purged flask, combine the 2-chloropyridine derivative, 2-aminopyridine derivative, palladium catalyst, and base in anhydrous toluene.

-

Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, dilute the mixture with DCM and wash with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4,4'-dimethyl-2,2'-dipyridylamine ligand.

Structural and Electronic Properties

The 4,4'-dimethyl-2,2'-dipyridylamine ligand can exist in several conformations due to rotation around the C-N bonds. The three primary conformations are cis-cis, cis-trans, and trans-trans.[1] The cis-cis conformation is required for the classic bidentate chelation through both pyridyl nitrogen atoms.

The methyl groups at the 4 and 4' positions exert a positive inductive effect (+I), increasing the electron density on the pyridine rings and, consequently, the basicity of the pyridyl nitrogen atoms. This enhanced electron-donating capacity can lead to more stable metal complexes compared to the unsubstituted dpaH.

Coordination Chemistry: A Multitude of Bonding Modes

The remarkable versatility of the dipyridylamine framework lies in its ability to coordinate to metal centers in numerous ways. While crystal structures specifically for 4,4'-dimethyl-2,2'-dipyridylamine complexes are not abundantly available in the public literature, the coordination modes can be inferred from the extensive studies on the parent dpaH ligand.[1]

Mononuclear Complexes

In mononuclear complexes, the ligand can adopt several coordination modes:

-

Mode I (Monodentate): The ligand binds to a single metal center through one of the pyridyl nitrogen atoms.[1]

-

Mode II (Bidentate N,N'-Chelation): Both pyridyl nitrogen atoms coordinate to the same metal center, forming a stable six-membered chelate ring. This is a very common coordination mode.[1][3]

-

Mode III (Bidentate N,N-Chelation): One pyridyl nitrogen and the deprotonated amido nitrogen coordinate to the metal center. This mode is prevalent in complexes where the ligand has been deprotonated.[1]

Caption: Common mononuclear coordination modes of the dipyridylamine ligand.

Dinuclear and Trinuclear Complexes

The bridging capability of the deprotonated dipyridylamide anion (dpa⁻) allows for the formation of polynuclear complexes.

-

Mode IV-VII (Dinuclear): In these modes, the ligand bridges two metal centers in various arrangements involving the pyridyl and amido nitrogen atoms.[1] For instance, in Mode VI, each pyridyl nitrogen binds to a different metal center, while the amido nitrogen bridges both metals.[1]

-

Mode VIII-IX (Trinuclear): These modes are found in trimetallic compounds where the ligand can span across three metal centers. In Mode IX, each nitrogen atom of the dpa⁻ ligand coordinates to a separate metal atom, facilitating the formation of linear metal atom chains.[1]

Synthesis of Metal Complexes

The synthesis of metal complexes with dipyridylamine ligands generally involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and the presence of a base (for deprotonation of the amine bridge) are critical parameters that dictate the final product.

Two general synthetic strategies are commonly employed for preparing molecular compounds with dipyridylamine ligands:

-

Direct Metalation: This involves reacting the ligand with a transition-metal halide in the presence of an exogenous base (e.g., t-BuONa or t-BuOK).[4]

-

Transmetalation: This method uses a pre-formed lithium salt of the ligand, which then reacts with a transition-metal halide.[4]

Experimental Protocol: Synthesis of a Ternary Cobalt(II)-dpa-Dicarboxylic Acid Complex

This protocol describes the synthesis of a mixed-ligand complex, which is a common strategy to create functional coordination compounds.[2]

Materials:

-

Cobalt(II) salt (e.g., CoCl₂·6H₂O)

-

4,4'-dimethyl-2,2'-dipyridylamine

-

Dicarboxylic acid (e.g., oxalic acid)

-

Ethanol

-

Water

Procedure:

-

Prepare an ethanolic solution of 4,4'-dimethyl-2,2'-dipyridylamine.

-

Prepare an aqueous solution of the cobalt(II) salt and the dicarboxylic acid.

-

Slowly add the ligand solution to the metal-dicarboxylic acid solution with constant stirring.

-

Adjust the pH of the resulting solution to the desired value for complex formation.

-

Stir the reaction mixture at a slightly elevated temperature for several hours.

-

Allow the solution to cool, leading to the precipitation of the complex.

-

Collect the solid product by filtration, wash with cold water and ethanol, and dry in a desiccator.

Caption: Generalized workflow for the synthesis of a mixed-ligand metal complex.

Characterization Techniques

A suite of analytical techniques is essential for the comprehensive characterization of 4,4'-dimethyl-2,2'-dipyridylamine complexes.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the ligand structure in solution and to probe the solution-state structure of diamagnetic complexes. |

| Infrared (IR) Spectroscopy | Identifies characteristic vibrational modes of the ligand and can indicate coordination to the metal center through shifts in these bands. The N-H stretching frequency is particularly informative. |

| UV-Visible (UV-Vis) Spectroscopy | Provides information on the electronic transitions within the complex, including ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands. |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which is crucial for confirming its empirical formula. |

| Molar Conductivity Measurements | Used to determine whether the complex is an electrolyte or non-electrolyte in solution.[2] |

| Magnetic Susceptibility | For paramagnetic complexes, this technique provides information about the number of unpaired electrons and the electronic ground state of the metal ion.[2] |

Potential Applications

While the applications of complexes with the 4,4'-dimethyl-2,2'-dipyridylamine ligand are still an emerging area of research, the known utility of related dipyridylamine and bipyridine complexes suggests several promising directions:

-

Catalysis: The steric and electronic properties of the ligand can be tuned to influence the activity and selectivity of metal-based catalysts in organic transformations, such as cross-coupling reactions.[5]

-

Luminescent Materials: Ruthenium(II) and other d⁶ metal complexes of dipyridylamine ligands are known to exhibit interesting photophysical properties, including dual luminescence, making them candidates for sensors and light-emitting devices.[1]

-

Drug Development: Platinum(II) and palladium(II) complexes of dipyridylamine derivatives have been investigated as potential antitumor agents.[6] The enhanced lipophilicity from the methyl groups in the 4,4'-dimethyl derivative could influence the biological activity of such complexes.

Conclusion

The 4,4'-dimethyl-2,2'-dipyridylamine ligand represents a promising yet underexplored building block in coordination chemistry. By combining the inherent versatility of the dipyridylamine scaffold with the electronic and steric influence of the methyl substituents, this ligand offers exciting opportunities for the rational design of novel metal complexes. Further exploration of its coordination chemistry is poised to yield new catalysts with enhanced performance, advanced materials with unique photophysical properties, and innovative therapeutic agents. This guide serves to provide a solid foundation for researchers venturing into this compelling area of inorganic and medicinal chemistry.

References

-

Brogden, D. W., & Berry, J. F. (2016). Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. Comments on Inorganic Chemistry, 36(1), 17–37. [Link]

-

Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. (2025, August 6). ResearchGate. [Link]

-

Synthesis, Characterization, Physicochemical Studies and Antimicrobial Evaluation of Mixed Ligand Complexes Involving Co(II) with 2,2′-Dipyridylamine and Dicarboxylic Acids. (2020, June 20). Bendola Publishing. [Link]

- Wang, S. (2001). Luminescence and electroluminescence of Al(III), B(III), Be(II) and Zn(II) complexes with nitrogen donors.

-

Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. (2022, November 27). Semantic Scholar. [Link]

-

Mercury in Action: A Geometry Analysis on Complexes With 2,2′-Dipyridylamine. (2024, October 10). CCDC. [Link]

-

Morris, D. E., Ohsawa, Y., Segers, D. P., DeArmond, M. K., & Hanck, K. W. (1984). Unique redox and spectroscopic properties of dipyridylamine complexes of d6 transition metals: electrochemical behavior. Inorganic Chemistry, 23(19), 3010–3015. [Link]

- Dipyridylamine Ligands − Synthesis, Coordination Chemistry of the Group 10 Metals and Application of Nickel Complexes in Ethylene Oligomerization. (2001, September). European Journal of Inorganic Chemistry, 2001(9), 2421-2426.

-

4,4'-Dimethyl-2,2'-bipyridine. PubChem. [Link]

-

Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. (2025, August 6). ResearchGate. [Link]

-

Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (2017, August 17). Semantic Scholar. [Link]

- Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(38-39), 4449–4460.

-

Ni, J., Wei, K.-J., Min, Y., Chen, Y., Zhan, S., Li, D., & Liu, Y. (2012). Copper(I) coordination polymers of 2,2'-dipyridylamine derivatives: syntheses, structures, and luminescence. Dalton Transactions, 41(17), 5280–5293. [Link]

-

Yurdakul, Ş., & Bilkan, M. T. (n.d.). Spectroscopic and structural properties of 2,2´-Dipyridylamine, and its palladium, platinum complexes. ResearchGate. [Link]

-

The crystal structure of fac- tricarbonyl(4,4-dimethyl-2,2-dipyridyl-κ2N,N′)- (pyrazole-κN)rhenium(I) nitrate, C18H16O3N4Re. (2020, November 6). ResearchGate. [Link]

-

Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes. Walsh Medical Media. [Link]

-

Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C. ResearchGate. [Link]

-

Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. (2022, November 27). Semantic Scholar. [Link]

-

2,2'-Dipyridylamine. Wikipedia. [Link]

-

A new synthesis of bis(3,3'-dimethyl-2,2'-dipyridylamine)copper(II) and the crystal structure of the complex. Inorganic Chemistry. [Link]

-

Metal Coordination Complexes for Catalytic Application Development. View of Metal Coordination Complexes for Catalytic Application Development. [Link]

-

Special Issue: Practical Applications of Metal Complexes. (2015, April 30). PMC. [Link]

-

2,2′-dipyridylamine complexes of rhenium(V). (2010, May 12). Journal of Coordination Chemistry. [Link]

-

Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. (2026, January 29). MDPI. [Link]

-

Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. (2022, November 27). PMC. [Link]

Sources

Comparative Electronic and Steric Profiling: Me2DPA vs. Dipyridylamine Ligands

This technical guide provides an in-depth comparative analysis of Me2DPA (specifically the bis(6-methyl-2-pyridylmethyl)amine scaffold) versus Dipyridylamine (and its structural analog Dipicolylamine).[1][2] It focuses on the interplay between electronic inductive effects and steric modulation in metal coordination, particularly for Zinc(II) sensing and drug development applications.

Executive Technical Disambiguation

Before analyzing electronic properties, it is critical to resolve the nomenclature often conflated in bioinorganic literature.

-

DPA (Dipicolylamine): Bis(2-pyridylmethyl)amine.[1][2] The standard tridentate scaffold for Zn(II) sensing (e.g., Phos-tag™).[1] It forms stable, saturated octahedral complexes.[2]

-

Me2DPA: Bis(6-methyl-2-pyridylmethyl)amine.[1][2] A sterically hindered derivative of DPA.[2] The methyl groups provide electronic donation (+I effect) but impose severe steric constraints ("Steric Fence").[1]

-

dpa (Dipyridylamine): 2,2'-Dipyridylamine.[1][2][3][4] A rigid amine bridging two pyridine rings directly, without methylene spacers.[2] It typically acts as a bridging ligand for dinuclear complexes rather than a chelator for mononuclear sensing.[2]

Scope of Guide: This analysis compares Me2DPA against the standard DPA scaffold, as this is the relevant pair for tuning electronic properties in drug development and anion sensing.

Electronic Structure & Inductive Effects[1][2]

The substitution of hydrogen with methyl groups at the 6,6'-positions of the pyridine rings induces significant electronic alterations via the Inductive Effect (+I).[1]

The Inductive Donor Vector

Methyl groups are electron-releasing.[2] In Me2DPA, this electron density is pushed into the pyridine ring system, theoretically increasing the electron density at the pyridine nitrogen lone pair.

-

DPA: Baseline electron density.[1][2] Pyridine nitrogens are moderately basic.[1][2]

-

Me2DPA: Enhanced electron density at

.[1]

Basicity and Protonation Constants ( )

The basicity of the central amine (

| Feature | DPA (Dipicolylamine) | Me2DPA (6,6'-Dimethyl) | Mechanism |

| ~ 7.6 | ~ 8.2 | +I effect stabilizes the protonated ammonium cation.[1][2] | |

| ~ 2.5 | ~ 3.1 | Methyl donation makes Py-N more basic.[1][2] | |

| Electronic Character | Hard Donor | Harder Donor | Increased charge density on donor atoms.[1][2] |

Key Insight: While Me2DPA is electronically a "better" donor, its steric bulk prevents the tight solvation shells required to stabilize the protonated form effectively in some solvents, occasionally masking the basicity increase.

Steric Modulation: The "Molecular Fence"[1]

This is the defining differentiator for drug development applications. The 6-methyl groups act as a "Molecular Fence," preventing the formation of saturated bis-ligand complexes (

Coordination Geometry & Selectivity

-

DPA (Unrestricted):

-

Me2DPA (Restricted):

Visualization of Steric Blocking Mechanism

The following diagram illustrates how the methyl "fence" forces the complex to remain in an active, open state.

Caption: Me2DPA prevents the formation of saturated ML2 species, preserving open coordination sites for drug/anion interaction.[1]

Thermodynamics: Stability Constants

Despite the higher basicity (electronic advantage) of Me2DPA, the stability constant (

Comparative Stability (Zn(II) Complexes)

| Parameter | Zn(II)-DPA | Zn(II)-Me2DPA | Causality |

| ~ 7.3 - 8.0 | ~ 6.5 - 7.0 | Steric strain weakens the Zn-N bond length despite higher N-basicity.[1][2] | |

| ~ 5.0 - 6.0 | < 2.0 | Methyl groups physically block the second ligand approach.[1][2] | |

| Geometry | Octahedral | Distorted TBP | Steric bulk forces deviation from ideal geometry.[1][2] |

Application in Drug Development

-

Targeting Phosphatidylserine (PS): Zn-DPA complexes are used to image apoptotic cells.[1][2]

-

Why Me2DPA? If you need a complex that releases a drug payload upon mild acidification (e.g., in a tumor microenvironment), Me2DPA is superior.[1] Its lower

means it is more liable to proton-driven dissociation (demetallation) at pH 6.0 compared to the hyper-stable DPA.[1][2]

Experimental Protocol: Potentiometric Determination of Stability Constants

To validate the electronic/steric differences, one must determine the protonation and stability constants.

Reagents & Setup

-

Ligand Stock: 1.0 mM Me2DPA in degassed

. -

Metal Stock: 1.0 mM

(Perchlorate prevents anion coordination interference).[1] -

Titrant: 0.1 M Carbonate-free NaOH.

-

Ionic Strength: Adjusted to

with -

Atmosphere: Argon or

blanket (essential to prevent carbonate formation).[1][2]

Step-by-Step Workflow

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert activity to concentration using the Nernst equation correction.[1]

-

Ligand Protonation (

): -

Metal Complexation (

): -

Steric Verification (1:2 Ratio):

References

-

Hojjat Kashani et al. "Different coordination modes of the Me2DPA ligand in Zinc(II) and Copper(II) complexes."[1] Polyhedron, 2017.[2] [1]

-

Ojida, A. et al. "Dipicolylamine-Zinc(II) Complexes as Sensors for Anionic Species."[1][2] Bulletin of the Chemical Society of Japan, 2011.

-

Hamada, Y. et al. "Interaction of Zinc(II) with Bis(2-pyridylmethyl)amine Derivatives: Steric Effect on Stability and Structure."[1][2] Inorganic Chemistry, 2015.[2][3]

-

Martell, A. E. & Smith, R. M. "Critical Stability Constants," NIST Standard Reference Database 46.[2] [1]

Sources

Advanced Technical Guide: Bis(4-methylpyridin-2-yl)amine Transition Metal Complexes

Executive Summary

This technical guide provides a comprehensive analysis of Bis(4-methylpyridin-2-yl)amine (often abbreviated as 4,4'-Me₂dpa or Me₂HDPA ), a versatile N,N'-donor ligand derived from 2,2'-dipyridylamine. Designed for researchers in bioinorganic chemistry and catalysis, this document focuses on the ligand's structural tuning via 4-position methylation, which enhances lipophilicity and electron-donating capability compared to the parent dipyridylamine. Key applications covered include anticancer metallodrug development (specifically Copper(II) and Zinc(II) complexes) and homogeneous catalysis.

Part 1: Ligand Architecture & Design Principles

Structural Logic

The this compound ligand consists of two pyridine rings bridged by a secondary amine (-NH-). The introduction of methyl groups at the 4-positions of the pyridine rings serves two critical functions in transition metal coordination:

-

Electronic Effect (+I): The methyl groups exert a positive inductive effect, increasing the basicity of the pyridine nitrogens. This results in stronger

-donation to the metal center, stabilizing higher oxidation states (e.g., Cu(III) or Fe(IV) intermediates). -

Lipophilicity Tuning: In drug development, the added hydrocarbon bulk increases the partition coefficient (logP), facilitating passive transport across the lipid bilayer of cancer cells.

Coordination Modes

The ligand exhibits versatile binding modes governed by the pH of the reaction medium:

-

Neutral Chelate (

-N,N'): In neutral media, it binds as a neutral bidentate ligand through the two pyridine nitrogens, forming a six-membered chelate ring. The central amine remains protonated (NH). -

Anionic Bridge (

-N,N'): Upon deprotonation (typically by strong bases or basic metal salts like acetates), the central nitrogen becomes an amido donor (

Part 2: Synthesis Protocols

Ligand Synthesis: Palladium-Catalyzed Amination

While older Ullmann couplings (Cu-catalyzed) require harsh conditions, the modern standard utilizes Buchwald-Hartwig amination for higher purity and yield.

Reaction:

Protocol:

-

Reagents: Charge a Schlenk flask with 2-amino-4-methylpyridine (1.0 eq), 2-bromo-4-methylpyridine (1.0 eq),

(2 mol%), and BINAP (4 mol%). -

Base: Add sodium tert-butoxide (

, 1.4 eq). -

Solvent: Add anhydrous toluene under Argon atmosphere.

-

Conditions: Heat at 110°C for 18–24 hours.

-

Workup: Cool to RT, filter through Celite, concentrate in vacuo. Recrystallize from Ethanol/Hexane.

-

Validation:

H NMR (

Metal Complex Synthesis (General Procedure)

Target:

-

Dissolution: Dissolve this compound (1 mmol) in hot Ethanol (10 mL).

-

Metal Addition: Add metal chloride salt (

, 1 mmol) dissolved in Ethanol (5 mL) dropwise. -

Reaction: Reflux for 2 hours. A color change typically occurs (e.g., Green for Cu, Blue for Co).

-

Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol and diethyl ether. If no precipitate, induce crystallization by vapor diffusion of diethyl ether.

Part 3: Visualization of Synthesis & Mechanism

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic pathway from precursors to the final metal complex using Buchwald-Hartwig amination.

Part 4: Applications in Drug Development (Anticancer)

Mechanism of Action: Copper(II) Complexes

Copper complexes of dipyridylamine derivatives are potent antiproliferative agents. The mechanism is distinct from Cisplatin (which targets DNA cross-linking).

Pathway:

-

Cellular Uptake: The lipophilic 4-methyl groups facilitate passive diffusion across the cell membrane.

-

Redox Cycling: Intracellular reductants (e.g., glutathione, ascorbic acid) reduce Cu(II) to Cu(I).

-

ROS Generation: The Cu(I) species reacts with molecular oxygen (Fenton-like chemistry) to generate Reactive Oxygen Species (ROS) such as superoxide (

) and hydroxyl radicals ( -

DNA Damage: ROS cause oxidative cleavage of the DNA sugar-phosphate backbone, leading to apoptosis.

Biological Activity Data (Comparative)

The following table summarizes the cytotoxic potential (IC50) of Copper(II) complexes with dpa-type ligands against human cancer cell lines.

| Complex | Ligand Substituent | Cell Line (Type) | IC50 ( | Mechanism Note |

| H (Unsubstituted) | HeLa (Cervical) | 12.5 | Moderate uptake | |

| 4-Methyl | HeLa (Cervical) | 5.2 | Enhanced Lipophilicity | |

| 4-Methyl | A549 (Lung) | 8.9 | ROS-mediated | |

| Cisplatin (Control) | - | HeLa | 5.2–10.0 | DNA Cross-linker |

Note: Data represents average values derived from structure-activity relationship (SAR) studies of dpa-derivatives.

Biological Mechanism Diagram

Figure 2: Proposed Mechanism of Action (MoA) for Copper(II)-Me2dpa complexes inducing cancer cell death via ROS generation.

Part 5: Catalytic Applications

Beyond medicine,

-

Olefin Polymerization: When complexed with Group IV metals (Ti, Zr) or Fe/Co, the ligand supports ethylene polymerization upon activation with Methylaluminoxane (MAO). The 4-methyl groups prevent catalyst dimerization without blocking the active site excessively.

-

C-H Oxidation: Iron(II) complexes of this ligand family catalyze the oxidation of alkanes with

, mimicking non-heme iron enzymes.

References

-

Ligand Synthesis & Characterization

-

H. Zhang et al., "Synthesis and characterization of transition metal complexes with substituted dipyridylamine ligands," Inorganica Chimica Acta, 2005.

-

-

Anticancer Activity of Cu-dpa Complexes

-

Santini, C. et al., "Advances in Copper Complexes as Anticancer Agents," Chemical Reviews, 2014.

-

Marzano, C. et al., "Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II," International Journal of Molecular Sciences, 2020.

-

-

Catalytic Polymerization

-

Gibson, V. C. et al., "Bis(imino)pyridine Iron and Cobalt Complexes: Efficient Catalysts for Ethylene Polymerization," Chemical Reviews, 2003. (Context on pyridyl-amine ligand class).

-

-

Structural Data (X-Ray)

-

Acta Crystallographica Section E, "Crystal structure of bis(2-pyridylmethyl)amine derivatives," 2015.

-

Bis(4-methylpyridin-2-yl)amine: A Tunable Scaffold for Biomimetic Oxidation

Topic: Bis(4-methylpyridin-2-yl)amine Role in Biomimetic Oxidation Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary

This compound (often abbreviated as Me₂dpa or 4,4'-Me₂bpa ) represents a critical structural variant in the family of polypyridyl ligands used for biomimetic oxidation. Unlike its unsubstituted parent, di-2-pyridylamine (dpa), the incorporation of methyl groups at the 4-positions of the pyridine rings introduces specific electronic and steric parameters that fine-tune the reactivity of transition metal catalysts, particularly Iron (Fe) and Copper (Cu) systems.

This guide details the synthesis, complexation, and catalytic application of Me₂dpa. It focuses on its role in stabilizing high-valent metal-oxo intermediates—the "holy grail" of C-H activation—and provides a validated workflow for evaluating its performance in oxidative catalysis.

Ligand Architecture & The "Methyl Effect"

The utility of Me₂dpa lies in its ability to modulate the electronic environment of the metal center without imposing excessive steric hindrance.

Electronic Modulation

The methyl group is a weak electron-donating group (EDG) via hyperconjugation. When substituted at the 4-position (para to the nitrogen), it increases the electron density on the pyridine nitrogen.

-

Outcome: This makes the ligand a stronger

-donor. -

Mechanistic Impact: In oxidation catalysis, a more electron-rich metal center facilitates the heterolytic cleavage of the O-O bond in oxidants like H₂O₂. This accelerates the formation of the active high-valent species (e.g.,

).

The Reactivity Trade-off

Researchers must balance two opposing factors when using Me₂dpa:

-

Formation Rate: The EDG accelerates the formation of the high-valent oxidant.

-

Electrophilicity: The EDG renders the resulting metal-oxo species less electrophilic, potentially slowing down the Hydrogen Atom Transfer (HAT) step from strong C-H bonds (like cyclohexane).

Insight: Me₂dpa is often the ligand of choice when the rate-determining step is O-O bond cleavage rather than C-H abstraction.

Experimental Protocols

Ligand Synthesis: this compound

While classical nucleophilic substitution can be used, the Palladium-catalyzed Buchwald-Hartwig amination provides higher purity and yields.

Reagents:

-

2-Amino-4-methylpyridine (1.0 equiv)

-

2-Chloro-4-methylpyridine (1.0 equiv)

-

Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)

-

NaOtBu (1.4 equiv)

-

Toluene (Anhydrous)

Protocol:

-

Setup: In a glovebox or under Argon, charge a Schlenk flask with Pd(OAc)₂, BINAP, and NaOtBu. Add anhydrous toluene.

-

Addition: Add 2-Amino-4-methylpyridine and 2-Chloro-4-methylpyridine.

-

Reaction: Heat to 110°C for 12–16 hours. The solution typically turns deep orange/red.

-

Workup: Cool to RT, dilute with EtOAc, and filter through a celite pad to remove Pd residues.

-

Purification: Concentrate and recrystallize from hot ethanol or purify via flash chromatography (Hexane/EtOAc).

-

Validation: ¹H NMR (CDCl₃) should show the characteristic methyl singlet at ~2.3 ppm and the bridging NH signal.

Complex Synthesis: Fe(Me₂dpa)₂₂

This protocol yields a bis-ligand mononuclear iron(II) complex, a standard precatalyst for oxidation.

Protocol:

-

Dissolution: Dissolve Me₂dpa (2.0 equiv) in minimal acetonitrile (MeCN) under inert atmosphere.

-

Metalation: Add Fe(OTf)₂·2MeCN (1.0 equiv) solid directly to the stirring ligand solution.

-

Observation: The solution will instantly shift color (typically deep red or purple) indicating coordination.

-

Isolation: Stir for 2 hours. Precipitate the complex by slow addition of diethyl ether.

-

Drying: Filter the solid under inert gas and dry in vacuo. Store in a glovebox.

Visualization: Synthesis & Catalytic Workflow

The following diagram outlines the logical flow from raw materials to the active catalytic cycle.

Caption: Integrated workflow from Pd-catalyzed ligand synthesis to the Iron-catalyzed biomimetic oxidation cycle.

Catalytic Application: C-H Oxidation of Cyclohexane[1][2]

This standard assay validates the oxidative capability of the complex.

Standard Operating Procedure (SOP):

| Parameter | Condition |

| Substrate | Cyclohexane (0.46 M) |

| Catalyst | ₂ (1.0 mM) |

| Oxidant | H₂O₂ (50% aq., 10 equiv vs. catalyst) |

| Additive | Acetic Acid (0.5 equiv vs. catalyst) - Optional, aids protonation |

| Solvent | Acetonitrile (MeCN) |

| Temperature | 25°C (Room Temperature) |

| Duration | 30 minutes |

Step-by-Step:

-

Prepare a stock solution of the catalyst in MeCN.

-

Add the substrate (cyclohexane) to the vial.

-

Initiate the reaction by adding the oxidant (H₂O₂) via syringe pump or dropwise addition (crucial to prevent catalyst disproportionation).

-

Stir vigorously.

-

Quench: After 30 mins, add excess PPh₃ (triphenylphosphine) or Me₂S.

-

Why? This reduces unreacted alkyl hydroperoxides (Cy-OOH) to alcohols, allowing for accurate GC quantification.

-

-

Analysis: Add internal standard (e.g., biphenyl) and analyze via GC-MS.

Expected Results & Data Interpretation

The table below illustrates hypothetical but representative performance metrics comparing Me₂dpa to the unsubstituted dpa ligand.

| Ligand System | Yield (A+K) | A/K Ratio | TON | Mechanistic Note |

| dpa (Unsubstituted) | 18% | 1.2 | 18 | Moderate activity; balanced formation/reaction rates. |

| Me₂dpa (Methyl) | 24% | 2.5 | 24 | Higher Yield: Faster Fe(IV)=O formation due to electron donation. Higher Selectivity: Favoring alcohol (A) over ketone (K). |

-

A/K Ratio: Alcohol/Ketone ratio.[1][2] A high ratio (>1.5) typically indicates a metal-based mechanism (Fe=O). A ratio ~1.0 often suggests a free-radical chain mechanism (Fenton-type chemistry).

-

TON: Turnover Number (moles product / moles catalyst).

References

-

Costas, M., Mehn, M. P., Jensen, M. P., & Que, L. (2004). Dioxygen Activation at Mononuclear Nonheme Iron Active Sites: Enzymes, Models, and Intermediates. Chemical Reviews.

-

Britovsek, G. J. P., et al. (2002). Iron Catalyzed Oxidation of Alkanes with H2O2: The Role of the Ligand. Angewandte Chemie International Edition.

-

Kluska, M., et al. (2018).[3] New Iron(II) Complexes with 2,2′-Dipyridylamine Derivatives: Synthesis, Structure, and Catalytic Activity in Oxidation Reactions. Polyhedron.

-

BenchChem Protocols. (2025). Application Notes and Protocols for Studying 2,2'-Dipyridylamine Reactions.

-

Talsi, E. P., & Bryliakov, K. P. (2012). Selectivity of C-H Oxidations Catalyzed by Nonheme Iron Catalysts Containing Tetradentate Ligands. Coordination Chemistry Reviews.

Sources

Methodological & Application

Preparation of Zn(II) luminescent complexes with Me2DPA ligand

Application Note: Preparation and Characterization of Zn(II) Luminescent Complexes with Me₂DPA Ligands

Part 1: Executive Summary & Technical Scope

This application note details the synthesis, complexation, and photophysical characterization of Zinc(II) complexes coordinated with Me₂DPA (Bis(6-methylpyridin-2-ylmethyl)amine) and related dipicolylamine derivatives.

While unsubstituted Dipicolylamine (DPA)–Zn(II) complexes are industry standards for sensing phosphate anions (e.g., Phosphatidylserine in apoptosis imaging), the introduction of methyl groups—specifically at the 6,6'-positions of the pyridine rings (Me₂DPA)—crucially alters the steric environment. This modification modulates the binding affinity for Zn(II), impacts the coordination geometry, and influences the Photoinduced Electron Transfer (PET) mechanisms responsible for luminescence "turn-on" responses.

Key Applications:

-

Intracellular Zn(II) Imaging: Monitoring labile zinc pools in neurobiology.

-

Apoptosis Detection: Zn(II)-DPA complexes act as mimics of Annexin V, binding selectively to anionic phosphatidylserine on dying cell membranes.

-

Anion Sensing: Detection of pyrophosphates and ATP in metabolic assays.

Part 2: Chemical Identity & Structural Logic

To ensure reproducibility, we must explicitly define the ligand architecture. In the context of Zn(II) luminescence, "Me₂DPA" typically refers to Bis(6-methylpyridin-2-ylmethyl)amine .

-

Ligand: Bis(6-methylpyridin-2-ylmethyl)amine (6,6'-Me₂DPA)

-

Role of Methyl Groups: The 6-methyl substituents introduce steric hindrance near the metal center. This weakens the Zn-N(pyridine) bond relative to unsubstituted DPA, creating a "fast-exchange" regime or altering the selectivity for Zn(II) over other transition metals.

-

Luminescence Mechanism:

-

Apo-Ligand (Dark): The lone pair on the central amine or pyridine nitrogen quenches the attached fluorophore (or intrinsic fluorescence) via PET.

-

Zn-Bound (Bright): Zn(II) coordination engages the lone pairs, lowering the HOMO energy of the donor, inhibiting PET, and restoring fluorescence.

-

Mechanism of Action Diagram

Figure 1: Logic flow of Zn(II) sensing via Photoinduced Electron Transfer (PET) inhibition. The coordination of Zinc locks the nitrogen lone pairs, preventing fluorescence quenching.

Part 3: Experimental Protocols

Protocol A: Synthesis of Me₂DPA Ligand

Target: Bis(6-methylpyridin-2-ylmethyl)amine

Principle: This synthesis utilizes a double reductive amination of 6-methyl-2-pyridinecarboxaldehyde or a nucleophilic substitution using 6-methyl-2-(chloromethyl)pyridine. The substitution route is preferred for scalability.

Reagents:

-

6-Methyl-2-(chloromethyl)pyridine hydrochloride (CAS: 30276-65-6)

-

Ammonium acetate (Source of nitrogen) or Benzylamine (if protection strategy is used)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM) and Ethanol (EtOH)

Step-by-Step Procedure:

-

Free Base Preparation:

-

Dissolve 6-methyl-2-(chloromethyl)pyridine HCl (2.0 equiv) in DCM.

-

Wash with saturated NaHCO₃ to generate the free base. Dry organic layer over MgSO₄ and evaporate.

-

-

Coupling Reaction:

-

Dissolve the free base (2.0 equiv) in anhydrous acetonitrile (MeCN).

-

Add Ammonium Acetate (1.0 equiv) and Potassium Carbonate (K₂CO₃, 5.0 equiv).

-

Note: Using ammonium acetate directly can lead to tertiary amines. A cleaner route often involves reacting with Benzylamine first, then deprotecting.

-

Alternative (Recommended for Purity): React 6-methyl-2-chloromethylpyridine (2.2 equiv) with p-methoxybenzylamine (1.0 equiv) in MeCN with K₂CO₃ at reflux for 24h.

-

-

Deprotection (If using Benzyl strategy):

-

Treat the intermediate with Trifluoroacetic acid (TFA) at reflux (for p-methoxybenzyl) or Hydrogenation (H₂, Pd/C) for benzyl.

-

Isolate Bis(6-methylpyridin-2-ylmethyl)amine.

-

-

Purification:

-

Column chromatography on Alumina (Basic) using DCM/MeOH (95:5).

-

Validation: ¹H NMR (CDCl₃) should show the methyl singlet at ~2.5 ppm and the methylene bridge (CH₂) at ~3.9 ppm.

-

Protocol B: Metallation (Preparation of Zn(II)-Me₂DPA)

Principle: Zinc(II) is kinetically labile but thermodynamically stable with DPA ligands. Perchlorate or Nitrate salts are used to avoid chloride quenching if fluorescence lifetime is critical, though ZnCl₂ is sufficient for general steady-state measurements.

Reagents:

-

Ligand: Me₂DPA (from Protocol A)

-

Metal Salt: Zn(ClO₄)₂·6H₂O or Zn(NO₃)₂·6H₂O (High purity >99.99%)

-

Solvent: Acetonitrile (Spectroscopic grade)

Procedure:

-

Stoichiometric Mixing:

-

Prepare a 10 mM stock solution of Me₂DPA in Acetonitrile.

-

Prepare a 10 mM stock solution of Zn(ClO₄)₂ in Acetonitrile.

-

Add the Zn(II) solution dropwise to the ligand solution (1:1 molar ratio) under stirring at Room Temperature (RT).

-

-

Precipitation (Optional for Solid Isolation):

-

After 1 hour, concentrate the solution to ~20% volume.

-

Add cold Diethyl Ether to precipitate the complex ₂.

-

Filter and dry under vacuum.[1]

-

-

In Situ Preparation (For Screening):

-

For biological assays, prepare the complex in situ by mixing equimolar amounts in HEPES buffer (pH 7.4) 30 minutes prior to use.

-

Protocol C: Photophysical Characterization & Titration

Objective: Determine the binding constant (

Equipment: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent), Quartz Cuvettes (1 cm path).

Workflow:

-

Baseline Scan:

-

Prepare 10 µM solution of Me₂DPA ligand in HEPES buffer (10 mM, pH 7.4).

-

Record emission spectrum (Excitation

: ~260-280 nm for pyridine core, or visible

-

-

Zn(II) Titration:

-

Titrate aliquots of Zn(ClO₄)₂ (0.1 – 5.0 equivalents).

-

Record emission spectra after each addition (allow 2 min equilibration).

-

-

Data Analysis:

-

Plot Integrated Fluorescence Intensity (

) vs. [Zn(II)]. -

Fit data to a 1:1 binding isotherm equation:

-

Part 4: Data Presentation & Signaling Pathway

Synthesis & Application Workflow

Figure 2: Synthetic route from picolyl chloride precursor to the active Zinc(II) luminescent sensor.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence Response | Paramagnetic impurities (Cu, Fe) | Use 99.999% Zn salts; wash glassware with EDTA/HNO₃. |

| Precipitation in Buffer | Hydrolysis of Zn(II) at high pH | Ensure pH < 8.0; maintain [Zn] < 50 µM; use HEPES/MeCN mixes. |

| Broad NMR Signals | Fluxional behavior (Dynamic exchange) | Cool NMR probe to -20°C to freeze out conformers or heat to average them. |

| No Binding Observed | Steric clash from 6-methyl groups | 6,6'-Me₂DPA has lower affinity than DPA. Increase [Zn] or switch to mono-methylated DPA. |

Part 5: References & Authoritative Grounding

-

Rice, D. R., et al. "Zinc(II)-dipicolylamine coordination complexes as molecular probes for phosphatidylserine-enriched cell surfaces." Bioconjugate Chemistry, 2014.[1][2]

-

Context: Establishes the foundational protocol for Zn-DPA complexes in drug development (apoptosis imaging).

-

-

Smith, B. A., et al. "Library Synthesis, Screening, and Discovery of Modified Zinc(II)-Bis(dipicolylamine) Probe." Bioconjugate Chemistry, 2014.[1][2]

-

Context: Describes the synthesis of DPA derivatives and the impact of structural modifications on binding.

-

-

Lakowicz, J. R. Principles of Fluorescence Spectroscopy. Springer, 2006.

-

Context: The definitive guide for calculating quantum yields and binding constants (

) described in Protocol C.

-

-

Xu, Z., et al. "Fluorescent sensors for Zn2+ based on a diarylethene with a 2,2′-dipicolylamine unit." Tetrahedron Letters, 2011.

-

Context: Illustrates the specific use of the DPA unit as a PET quencher/sensor for Zinc.

-

-

Vertex AI Search Results (Verified). "Synthesis and evaluation of a novel bis-zinc(II)-dipicolylamine derivative." Journal of Nuclear Medicine, 2013.

-

Context: Validates the use of these complexes in dual-modality imaging (PET/Optical).

-

Disclaimer: This protocol involves the use of transition metal salts and organic synthesis reagents.[3][4] All procedures should be performed in a fume hood with appropriate PPE. The 6-methyl derivatives of DPA have significantly different binding kinetics compared to standard DPA; validation against a known standard (e.g., Zinpyr-1) is recommended.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Convenient Synthesis of Multivalent Zinc(II)-Dipicolylamine Complexes for Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mononuclear Nickel(II) and Zinc(II) Complexes with N-(2-propanamide)-2-picolylamine ligand: Synthesis, Chromotropism Properties and DFT Calculations [inorgchemres.org]

Application Notes and Protocols: Bis(4-methylpyridin-2-yl)amine Ligand for ATRP Catalyst Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atom Transfer Radical Polymerization (ATRP) stands as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[1][2] The heart of an ATRP system is the transition metal catalyst, where the ligand plays a pivotal role in modulating catalyst activity and, consequently, polymerization control.[1][3] This document provides a comprehensive guide to the synthesis and application of the bis(4-methylpyridin-2-yl)amine ligand and its corresponding copper(I) complex for use in ATRP. We will delve into the rationale behind its design, detailed synthesis protocols, and its application in controlled polymerization, offering insights grounded in established principles of coordination chemistry and polymer science.

Introduction: The Critical Role of the Ligand in ATRP

ATRP is a reversible-deactivation radical polymerization (RDRP) method that relies on a dynamic equilibrium between active, propagating radical species and dormant species.[4] This equilibrium is mediated by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. The ligand's primary functions are to solubilize the copper salt in the polymerization medium and, more importantly, to fine-tune the redox potential of the Cu(I)/Cu(II) couple.[1][3] This adjustment of the redox potential directly influences the rates of activation and deactivation, thereby dictating the level of control over the polymerization.

The this compound ligand is a bidentate N-donor ligand. The pyridine moieties provide a suitable electronic environment for the copper center, while the methyl groups in the 4-position are electron-donating, which can enhance the catalytic activity. The structure of this ligand allows for the formation of a stable complex with copper, facilitating a controlled polymerization process.

Synthesis of this compound Ligand

The synthesis of this compound is a multistep process that requires careful control of reaction conditions. The following protocol outlines a reliable method for its preparation.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 2-Amino-4-methylpyridine | Starting material |

| 2-Chloro-4-methylpyridine | Starting material |

| Sodium hydride (60% dispersion in mineral oil) | Base |

| Anhydrous N,N-Dimethylformamide (DMF) | Solvent |

| Diethyl ether | Solvent for washing |

| Hexanes | Solvent for washing |

| Anhydrous magnesium sulfate or sodium sulfate | Drying agent |

| Schlenk flask and line | For inert atmosphere reactions |

| Magnetic stirrer and hotplate | For heating and stirring |

| Rotary evaporator | For solvent removal |

| Column chromatography setup (silica gel) | For purification |

| NMR Spectrometer, Mass Spectrometer, IR Spectrometer | For characterization |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-4-methylpyridine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should change color, indicating the formation of the sodium amide salt.

-

Addition of Second Reagent: Dissolve 2-chloro-4-methylpyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Rationale Behind Experimental Choices

-

Inert Atmosphere: The use of a Schlenk line is crucial as sodium hydride reacts violently with water and air.

-

Anhydrous Solvents: The presence of water would quench the sodium hydride and prevent the deprotonation of the amine.

-

Stepwise Addition of NaH: Adding the sodium hydride slowly at 0 °C helps to control the exothermic reaction and prevent side reactions.

-

Heating: The nucleophilic aromatic substitution reaction requires elevated temperatures to proceed at a reasonable rate.

Synthesis of the [Cu(I)Br][this compound] ATRP Catalyst

Once the ligand has been synthesized and purified, it can be used to form the active copper(I) catalyst complex.

Materials

| Reagent | Purpose |

| This compound | Ligand |

| Copper(I) bromide (CuBr) | Copper source |

| Anhydrous and deoxygenated solvent (e.g., Toluene, Anisole) | Reaction medium |

| Schlenk flask and line | For inert atmosphere |

Synthesis Protocol

-

Setup: In a flame-dried Schlenk flask under an inert atmosphere, add CuBr (1.0 eq).

-

Ligand Addition: Add this compound (1.0 eq) to the flask.

-

Solvent Addition: Add the anhydrous and deoxygenated solvent via a cannula or syringe.

-

Complex Formation: Stir the mixture at room temperature. The formation of the complex is usually indicated by a color change as the solid CuBr dissolves to form a colored solution. The complex can be used in situ for polymerization or isolated if desired.

Application in Atom Transfer Radical Polymerization (ATRP)

The synthesized catalyst can be used for the controlled polymerization of various monomers, such as styrenes, acrylates, and methacrylates.

General ATRP Protocol for Methyl Methacrylate (MMA)

| Component | Molar Ratio |

| Methyl Methacrylate (MMA) | 100 |

| Ethyl α-bromoisobutyrate (EBiB) | 1 |

| [Cu(I)Br][this compound] | 1 |

| Anisole | 50% v/v |

-

Catalyst Preparation: Prepare the catalyst complex in situ as described in section 3.2.

-

Monomer and Initiator Addition: To the catalyst solution, add the monomer (MMA) and the initiator (EBiB) via syringe under an inert atmosphere.

-

Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 80 °C).

-

Monitoring: Take samples periodically via a degassed syringe to monitor the monomer conversion by Gas Chromatography (GC) or ¹H NMR and the evolution of molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

-

Termination: To stop the polymerization, cool the reaction to room temperature and expose the mixture to air. This will oxidize the Cu(I) to Cu(II), effectively terminating the polymerization.

-

Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol or hexane).

-

Drying: Decant the solvent and dry the polymer under vacuum until a constant weight is achieved.

Characterization of the Polymer

The resulting polymer should be characterized to confirm the success of the controlled polymerization.

| Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI or Đ). A linear increase of Mn with conversion and a low PDI (typically < 1.5) are indicative of a controlled polymerization. |

| ¹H NMR Spectroscopy | Monomer conversion and polymer structure. |

Visualizing the Process

Diagrams

// Nodes dormant [label="P-X + Cu(I)/L", fillcolor="#FBBC05"]; active [label="P• + X-Cu(II)/L", fillcolor="#EA4335"]; propagation [label="Propagation\n(with Monomer)", shape=box, fillcolor="#F1F3F4"];

// Edges dormant -> active [label="ka (Activation)", fontcolor="#4285F4"]; active -> dormant [label="kdeact (Deactivation)", fontcolor="#4285F4"]; active -> propagation [style=dashed]; propagation -> dormant [label=" ", style=invis]; } dot Caption: The catalytic cycle of Atom Transfer Radical Polymerization.

Conclusion

The this compound ligand provides a versatile platform for the synthesis of active and efficient copper-based ATRP catalysts. The protocols outlined in this document offer a robust starting point for researchers to synthesize well-defined polymers. The ability to tune the ligand structure opens up possibilities for further optimization of catalyst performance for specific monomers and reaction conditions, a key aspect in the development of advanced polymeric materials for various applications, including drug delivery and materials science.

References

-

Matyjaszewski Polymer Group. (n.d.). Structural Characterization of an ATRP Catalyst Complex. Carnegie Mellon University. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Atom transfer radical polymerization. Retrieved from [Link]

-

Pan, X., et al. (2014). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society. Retrieved from [Link]

-

American Chemical Society. (2024, March 19). Structure-activity relationship of highly active ATRP Catalysts based on bidentate ligands. Retrieved from [Link]

-

Tang, W., & Matyjaszewski, K. (2008). Understanding Atom Transfer Radical Polymerization: Effect of Ligand and Initiator Structures on the Equilibrium Constants. Journal of the American Chemical Society. Retrieved from [Link]

-

Lalevée, J., et al. (2018). Synthesis and Characterization of the Most Active Copper ATRP Catalyst Based on Tris[(4-dimethylaminopyridyl)methyl]amine. Journal of the American Chemical Society. Retrieved from [Link]

-

American Chemical Society. (2004, April 30). New Amine-Based Tripodal Copper Catalysts for Atom Transfer Radical Polymerization. Macromolecules. Retrieved from [Link]

-

Matyjaszewski Polymer Group. (n.d.). ATRP in Protic Media. Carnegie Mellon University. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Properties and ATRP Activity of Copper Complexes with Substituted Tris(2-pyridylmethyl)amine-Based Ligands. Retrieved from [Link]

Sources

- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for crystallizing Bis(4-methylpyridin-2-yl)amine copper complexes

Abstract & Scope

This application note details the synthesis and crystallization protocols for copper(II) complexes coordinated with the ligand Bis(4-methylpyridin-2-yl)amine (often abbreviated as Me₂dpa or L ). This ligand, a derivative of 2,2'-dipyridylamine, features methyl groups at the 4-positions of the pyridine rings, enhancing solubility in organic media compared to its unsubstituted parent.

These complexes are critical models in bioinorganic chemistry for type-1 copper centers and are increasingly utilized in oxidative catalysis. This guide focuses on obtaining X-ray quality single crystals using Vapor Diffusion and Solvent Layering techniques, ensuring high structural integrity and reproducibility.

Safety & Pre-requisites

-

Copper Salts: Copper(II) chloride and acetate are toxic. Copper(II) perchlorate is a strong oxidant and potentially explosive; never grind dry perchlorate salts.

-

Solvents: Methanol (MeOH), Acetonitrile (MeCN), and Diethyl Ether (Et₂O) are flammable and volatile. Work in a fume hood.

-

Glassware: All crystallization vials must be free of particulate matter (dust) which induces micro-crystallinity rather than single crystals.

Ligand Characteristics & Preparation

Ligand: this compound Formula: C₁₂H₁₃N₃ Solubility Profile:

-

High: Dichloromethane (DCM), Chloroform, Methanol (warm).

-

Low: Water, Diethyl Ether, Hexanes.

Note: The 4-methyl substituents increase the lipophilicity of the complex, making "oiling out" a common risk during crystallization. The protocols below are optimized to mitigate this.

Protocol A: Synthesis of the Copper(II) Complex

Before crystallization, the bulk complex must be synthesized in high purity.

Reagents:

-

This compound (1.0 eq)

-

Alternative: Cu(ClO₄)₂ · 6H₂O [For Perchlorate Complex]

-

Solvent: Methanol (HPLC Grade)

Procedure:

-

Dissolution: Dissolve 0.5 mmol of the ligand in 10 mL of warm Methanol (40°C). Ensure complete dissolution.

-

Metal Addition: Dissolve 0.5 mmol of the Copper(II) salt in 5 mL of Methanol. Add this dropwise to the ligand solution while stirring.

-

Observation:

-

Reaction: Stir at room temperature for 30 minutes.

-

Isolation (Bulk): Reduce volume to ~5 mL via rotary evaporation. Add 20 mL of cold Diethyl Ether to precipitate the crude powder. Filter and dry.

Protocol B: Crystallization Methodologies

To obtain X-ray quality crystals, we utilize slow kinetic control. Do not disturb the vials during this process.

Method 1: Vapor Diffusion (The "Gold Standard")

This method relies on the slow diffusion of a volatile "anti-solvent" into the solution, gradually lowering solubility.[2]

Setup:

-

Inner Vial: Dissolve 20 mg of the bulk complex in 1.5 mL of Methanol (or MeCN). Filter this solution through a 0.45 µm PTFE syringe filter into a small (4 mL) vial. The solution should be concentrated but not saturated.

-

Outer Vessel: Place the small vial (uncapped) inside a larger jar (20 mL).

-

Anti-Solvent: Carefully pipette 5–8 mL of Diethyl Ether into the outer jar. The level of ether must be below the rim of the inner vial.

-

Sealing: Cap the outer jar tightly. Seal with Parafilm to prevent ether leakage.

-

Incubation: Store in a dark, vibration-free cabinet at 18–22°C.

Mechanism: Ether vapor (volatile) diffuses into the Methanol solution. Since the complex is insoluble in Ether, the solubility limit is slowly reached, promoting single crystal nucleation.

Method 2: Solvent Layering (Liquid-Liquid Diffusion)

Best for complexes that "oil out" in vapor diffusion.

Setup:

-

Bottom Layer: Dissolve 20 mg of complex in 1 mL of Dichloromethane (DCM). Place in a narrow test tube (NMR tubes work well for small scales).

-

Buffer Layer (Critical): Carefully add 0.5 mL of pure solvent (e.g., 1:1 DCM/MeOH mix) on top of the bottom layer using a syringe against the tube wall. This slows the mixing.

-

Top Layer: Gently layer 2 mL of Hexane or Methanol (depending on density) on top.

-

System A: DCM (Bottom) / Methanol (Top) -> DCM is denser.

-

-

Incubation: Cap and stand vertically. Crystals form at the interface.[1][2]

Data & Visualization

Table 1: Solvent Systems for Crystallization

| Complex Type | Solvent (Good) | Anti-Solvent (Bad) | Method | Expected Morphology |

| [Cu(L)Cl₂] | Methanol | Diethyl Ether | Vapor Diffusion | Green Prisms/Blocks |

| [Cu(L)Cl₂] | Acetonitrile | Diethyl Ether | Vapor Diffusion | Dark Green Platelets |

| [Cu(L)(ClO₄)₂] | Ethanol | Hexane | Layering | Blue Needles |

| [Cu(L)₂]²⁺ | Methanol | Acetone | Vapor Diffusion | Blue/Purple Blocks |

Experimental Workflow Diagram

Figure 1: Decision matrix and workflow for the synthesis and crystallization of Cu-Me₂dpa complexes.

Vapor Diffusion Setup Schematic

Figure 2: Schematic of the Vapor Diffusion chamber. The volatile anti-solvent diffuses into the complex solution.[2]

Troubleshooting & Expert Insights

-

Problem: Oiling Out.

-

Cause: The complex precipitates as a liquid droplet rather than a solid crystal. This is common with methyl-substituted ligands due to flexible alkyl chains.

-

Solution: Switch to Method B (Layering) . The presence of a "buffer" solvent layer slows the mixing process. Alternatively, lower the temperature to 4°C.

-

-

Problem: Microcrystalline Powder.

-

Cause: Diffusion was too fast or solution was too concentrated.

-

Solution: Dilute the inner solution by 50% or use a less volatile anti-solvent (e.g., switch Ether to Pentane).

-

-

Problem: Color Change (Blue to Yellow/Orange).

-

Cause: Reduction of Cu(II) to Cu(I). This can happen in MeOH if the ligand acts as a reducing agent under reflux, though rare with simple amines.

-

Solution: Ensure reagents are pure; avoid prolonged heating.

-

References

-

BenchChem. Application Notes and Protocols for Single Crystal Growth of Copper Complexes. Retrieved from

- M. A. Halcrow.Jahn–Teller distortions in copper(II) complexes of dipyridylamine derivatives. Dalton Transactions. (Contextual grounding on Cu-dpa geometry).

-

University of Fribourg. Guide for Crystallization: Vapor Diffusion and Layering Techniques. Retrieved from

-

H. Oshio et al. Synthesis and Crystal Structure of Dichloro{Bis[N-(4-Methyl-2-Pyridinyl)Acetamide]} Copper(II). (Structural analogue reference). Retrieved from

-

Molecular Dimensions. Setting up a Traditional Hanging Drop/Vapor Diffusion Experiment. Retrieved from

Sources

- 1. unifr.ch [unifr.ch]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, X-ray crystal structures, and phosphate ester cleavage properties of bis(2-pyridylmethyl)amine copper(II) complexes with guanidinium pendant groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrocatalytic water oxidation with Bis(4-methylpyridin-2-yl)amine complexes

Application Note: High-Efficiency Electrocatalytic Water Oxidation using Bis(4-methylpyridin-2-yl)amine Copper(II) Complexes

Executive Summary

This application note details the protocol for utilizing This compound (Me₂dpa) as a ligand scaffold for Copper(II)-based Water Oxidation Catalysts (WOCs). While the parent ligand, bis(2-pyridyl)amine (dpa), forms active catalysts, the incorporation of methyl groups at the 4-positions of the pyridine rings introduces a critical electron-donating effect. This modification increases the electron density at the copper center, stabilizing high-valent intermediates (e.g., Cu

Key Advantages of Me₂dpa-Cu System:

-

Electronic Tuning: Methyl substituents lower the oxidation potential of the metal center compared to the unsubstituted dpa analog.

-

Structural Flexibility: The amine bridge allows for hemilability, accommodating geometric changes during the catalytic cycle.

-

Earth-Abundance: Utilizes Copper, a cost-effective alternative to Ruthenium or Iridium benchmarks.

Chemical Synthesis Protocols

Ligand Synthesis: this compound (Me₂dpa)

Rationale: Commercial availability of this specific derivative is limited. In-house synthesis via palladium-catalyzed Buchwald-Hartwig amination is recommended for high purity.

Reagents:

-

2-Amino-4-methylpyridine (10 mmol)

-

2-Bromo-4-methylpyridine (10 mmol)

-

Pd(OAc)₂ (5 mol%)

-

BINAP (rac-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (7.5 mol%)

-

NaO^t^Bu (Sodium tert-butoxide) (14 mmol)

-

Toluene (anhydrous)

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon (

). -

Mixing: Add Pd(OAc)₂, BINAP, and toluene. Stir at room temperature for 15 mins to form the active catalyst species.

-

Addition: Add 2-Amino-4-methylpyridine, 2-Bromo-4-methylpyridine, and NaO^t^Bu.

-

Reflux: Heat the mixture to 110°C for 24 hours under

. -

Workup: Cool to room temperature. Filter through a celite pad to remove Pd residues.

-

Purification: Concentrate the filtrate and purify via column chromatography (SiO₂; Ethyl Acetate/Hexane gradient).

-

Validation: Confirm structure via ¹H NMR (distinct methyl singlet ~2.3 ppm).

Complexation: Cu(Me₂dpa)(H₂O)₂₂

Rationale: Perchlorate counter-anions are non-coordinating, ensuring water occupies the open coordination sites necessary for catalysis.

Step-by-Step Protocol:

-

Dissolution: Dissolve Me₂dpa (1 mmol) in minimal Methanol (5 mL).

-

Metal Addition: Add Cu(ClO₄)₂·6H₂O (1 mmol) dissolved in water (2 mL) dropwise.

-

Precipitation: The solution will turn deep blue. Stir for 2 hours.

-

Crystallization: Allow slow evaporation or vapor diffusion with diethyl ether to yield blue crystals.

-

Safety Note: Perchlorate salts are potentially explosive when dry. Handle small quantities and avoid heating dry solids.

Electrochemical Characterization Workflow

Objective: Determine the catalytic Turnover Frequency (TOF) and Overpotential (

Setup Parameters:

-

Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05

m alumina. -

Counter Electrode: Platinum Wire.

-

Reference Electrode: Ag/AgCl (3M KCl) or SCE.

-

Electrolyte: 0.1 M Phosphate Buffer (pH 7.0 - 11.0) or Borate Buffer (pH 8.0).

Experimental Steps:

-

Blank Scan: Run a Cyclic Voltammetry (CV) scan of the buffer without catalyst to establish the background current.

-

Catalyst Scan: Add 1.0 mM of [Cu(Me₂dpa)(H₂O)₂]²⁺. Scan from 0.0 V to 1.6 V vs. NHE.

-

Observation: Look for a large irreversible catalytic wave. The onset of this wave represents the start of water oxidation.

-

pH Dependence: Repeat at pH 7, 8, 9, and 10. Plot

vs. pH to determine the proton-coupled electron transfer (PCET) slope (ideal Nernstian slope: -59 mV/pH).

Data Analysis: Calculating TOF

Use the equation for a catalytic EC mechanism:

| Parameter | Description |

| Catalytic current (at peak or plateau) | |

| Peak current of a reversible non-catalytic couple (e.g., Cu | |

| Electrons transferred (4 for OER) | |

| Scan rate (V/s) | |

| Observed rate constant ( |

Mechanistic Validation (The "Heterogeneity Test")

Critical Causality: Copper complexes are notorious for decomposing into catalytically active CuO nanoparticles on the electrode surface. You must prove the catalysis is molecular.

The "Rinse Test" Protocol:

-

Run Electrolysis: Perform Controlled Potential Electrolysis (CPE) at 1.4 V for 30 minutes with the catalyst.

-

Remove & Rinse: Remove the Glassy Carbon electrode. Rinse it gently with deionized water.

-

Retest in Blank: Place this used electrode into a fresh buffer solution containing no catalyst.

-

Run CV:

-

Scenario A (Homogeneous): No catalytic current is observed. The catalyst was in solution.

-

Scenario B (Heterogeneous): Significant catalytic current persists.[1] The catalyst is a deposited CuO film, not the molecular complex.

-

Mechanistic Pathway Visualization